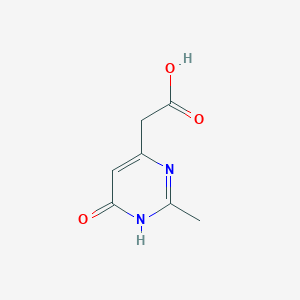

(6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid

Description

(6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid is a pyrimidine derivative featuring a hydroxyl group at position 6, a methyl group at position 2, and an acetic acid moiety at position 3. This compound exhibits unique physicochemical properties due to its polar functional groups:

- Hydroxyl group: Enhances solubility in polar solvents and participates in hydrogen bonding, influencing crystallinity and biological interactions.

- Acetic acid moiety: Introduces acidity (pKa ~2–3) and enables salt formation or conjugation reactions.

Properties

IUPAC Name |

2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-8-5(3-7(11)12)2-6(10)9-4/h2H,3H2,1H3,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCAGFVUHPRWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and acetic acid.

Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Recent studies have indicated that derivatives of (6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid may possess anticancer properties. For example, compounds derived from this pyrimidine structure have been evaluated for their ability to inhibit specific enzymes involved in tumor growth, such as phosphodiesterase (PDE) enzymes. The introduction of methyl groups at specific positions has shown to enhance the potency of these compounds against cancer cell lines, suggesting a promising avenue for drug development targeting cancer treatment .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyrimidine derivatives, including this compound. Research indicates that such compounds may modulate pathways involved in neurodegenerative diseases by inhibiting certain enzymes that contribute to neuronal damage. This opens up potential therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease .

Biological Research

Biochemical Pathway Studies

this compound is utilized as a biochemical probe to study various metabolic pathways. Its ability to interact with specific receptors and enzymes makes it a valuable tool for understanding the biochemical mechanisms underlying cellular processes. For instance, it has been employed in studies examining the role of pyrimidine derivatives in nucleotide metabolism and their effects on cellular signaling pathways .

Drug Design and Development

The compound serves as a lead structure for the design of new drugs targeting various biological systems. Its structural properties allow for modifications that can enhance its efficacy and selectivity for target enzymes or receptors. The ongoing research into structure-activity relationships (SAR) has yielded insights that inform the design of more potent derivatives, which could lead to the development of new therapeutic agents .

Synthetic Applications

Synthesis of Complex Molecules

this compound is often used as a starting material in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile building block in the synthesis of more complex molecules. For example, it can be reacted with haloformate compounds to produce amides or other derivatives with enhanced biological activity .

Pharmaceutical Formulations

The compound's stability and solubility characteristics make it suitable for incorporation into pharmaceutical formulations. It can be utilized in developing oral or injectable medications, where its pharmacokinetic properties can be optimized through formulation science .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, neuroprotective effects | Enhanced potency against cancer cell lines; neuroprotection potential |

| Biological Research | Biochemical pathway studies, drug design | Valuable tool for metabolic studies; lead structure for new drugs |

| Synthetic Applications | Synthesis of complex molecules, pharmaceutical formulations | Versatile building block; suitable for drug formulation |

Mechanism of Action

The mechanism of action of (6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Key Research Findings

- Reactivity : The hydroxyl group in this compound facilitates nucleophilic substitution or oxidation reactions, contrasting with the chloro derivative’s role in Suzuki-Miyaura couplings .

- Synthetic Routes: Ester Derivatives: Methyl esters (e.g., ) are synthesized via acid-catalyzed esterification, enhancing stability for storage . Heterocyclic Modifications: Compounds like thieno[3,2-d]pyrimidines () require multi-step cyclization, reflecting higher synthetic complexity .

- Biological Activity: Pyridinyl and thienopyrimidine analogs () exhibit enhanced binding to biological targets due to extended aromatic systems .

Physicochemical and Pharmacokinetic Insights

- Solubility : The acetic acid group improves aqueous solubility (logP ~0.5–1.5) compared to ester derivatives (logP ~1.5–2.5) .

- Acid Dissociation : The carboxylic acid (pKa ~2.5) enables ionization at physiological pH, influencing bioavailability .

- Thermal Stability : Methyl esters (e.g., ) exhibit higher thermal stability (decomposition >200°C) than free acids .

Critical Analysis of Contradictions and Limitations

- Molecular Formula Discrepancy: lists methyl 2-(6-chloropyrimidin-4-yl)acetate as C₇H₇ClN₂O₂, while its "Introduction" erroneously states C₈H₈ClNO₂. The correct formula is C₇H₇ClN₂O₂ .

- Data Gaps : Direct experimental data (e.g., crystallography, NMR) for the target compound are absent in the evidence, limiting mechanistic insights.

Biological Activity

(6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid is a pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring with hydroxyl and carboxylic acid functional groups, which contribute to its biological properties. The presence of these functional groups enhances its solubility and reactivity, making it a valuable building block in the synthesis of more complex molecules.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Hydroxy-2-methyl-pyrimidin-4-acetic acid | Pyrimidine core with hydroxyl and carboxylic acid | Anti-inflammatory, Antiviral, Anticancer | Specific substitution pattern enhances activity |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Antiviral Effects

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways. This potential has been highlighted in assays targeting common viral strains.

Anticancer Activity

One of the most promising areas of research involves the anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF-7 and A549, with IC50 values indicating potent cytotoxic effects . The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and survival.

The biological activity of this compound is mediated through its interaction with specific molecular targets. These include:

- Enzymes: The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Inhibition of COX-2 has been linked to reduced production of pro-inflammatory mediators .

- Receptors: It may also interact with cellular receptors involved in apoptosis and cell cycle regulation, leading to enhanced anticancer effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the pyrimidine ring or substituents can significantly alter its pharmacological profile. For instance, variations in the hydroxyl group position or the introduction of electron-donating substituents can enhance its inhibitory potency against COX enzymes and improve its anticancer efficacy .

Case Studies

- Anticancer Efficacy: A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 0.18 μM, indicating strong anticancer potential compared to standard chemotherapeutics .

- Anti-inflammatory Activity: In a carrageenan-induced paw edema model, the compound demonstrated significant anti-inflammatory effects comparable to indomethacin, suggesting its utility in treating inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.